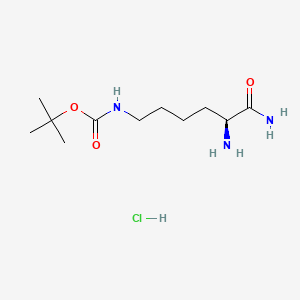

H-Lys(boc)-NH2 hcl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWRJFHMGKKDQR-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112803-72-2 | |

| Record name | H-Lys(boc)-NH2 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Lys(Boc)-NH2.HCl for Researchers and Drug Development Professionals

Introduction

H-Lys(Boc)-NH2.HCl, chemically known as Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride, is a pivotal building block in modern peptide chemistry. As a protected derivative of the essential amino acid L-lysine, it plays a crucial role in the synthesis of peptides, particularly those with a C-terminal amide, a common feature in many biologically active peptides. The strategic placement of the tert-Butoxycarbonyl (Boc) protecting group on the ε-amino group of the lysine side chain allows for controlled and site-selective peptide bond formation. This guide provides a comprehensive overview of H-Lys(Boc)-NH2.HCl, including its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in the development of therapeutic peptides.

Core Properties of H-Lys(Boc)-NH2.HCl

A thorough understanding of the physicochemical properties of H-Lys(Boc)-NH2.HCl is essential for its effective application in peptide synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₄ClN₃O₃ | [1][2] |

| Molecular Weight | 281.78 g/mol | [1][2] |

| CAS Number | 112803-72-2 | [3] |

| Appearance | White to off-white solid/powder | [2] |

| Solubility | Soluble in DMSO. H-Lys(Boc)-OH is slightly soluble in water. | [4][5] |

| Melting Point | ~250 °C (decomposes) for H-Lys(Boc)-OH | [6][7][8] |

| Optical Rotation ([α]20/D) | +18° (c = 1 in acetic acid) for H-Lys(Boc)-OH | [4][6][9] |

Role in Peptide Synthesis: The Boc Strategy

H-Lys(Boc)-NH2.HCl is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). In this approach, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more stable, acid-labile protecting groups, such as benzyl (Bzl) derivatives, are used for the side chains of other amino acids.[10] The C-terminal amide of H-Lys(Boc)-NH2.HCl allows for its direct use as the first building block in the synthesis of peptide amides on a suitable resin, such as a Merrifield resin, which would typically be functionalized to generate a peptide amide upon cleavage.

The synthesis cycle involves the stepwise addition of Nα-Boc-protected amino acids to the growing peptide chain attached to the solid support. Each cycle consists of two main steps: the deprotection of the Nα-Boc group and the coupling of the next amino acid.

Diagram of the Boc-SPPS Cycle

Experimental Protocols

The following section provides a detailed, representative methodology for the manual synthesis of a peptide amide using a Boc-SPPS strategy, starting with H-Lys(Boc)-NH2.HCl.

Resin Preparation and Swelling

-

Objective: To prepare the solid support for peptide synthesis.

-

Protocol:

Coupling of the First Amino Acid (H-Lys(Boc)-NH2.HCl)

-

Objective: To attach the first amino acid, H-Lys(Boc)-NH2.HCl, to the resin.

-

Protocol:

-

Dissolve 2-4 equivalents of H-Lys(Boc)-NH2.HCl and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[1]

-

Add the solution to the swollen resin.

-

Add 4-6 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to initiate the coupling reaction.[1]

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[1]

-

Wash the resin sequentially with DMF, DCM, and isopropanol (IPA).

-

Nα-Boc Deprotection

-

Objective: To remove the temporary Boc protecting group from the N-terminus.

-

Protocol:

Neutralization

-

Objective: To neutralize the protonated N-terminus to the free amine.

-

Protocol:

-

Add a solution of 5-10% DIEA in DCM to the resin.[10]

-

Agitate for 3-5 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM.

-

Subsequent Amino Acid Couplings

-

Objective: To elongate the peptide chain.

-

Protocol:

-

Repeat the coupling, deprotection, and neutralization steps for each subsequent Nα-Boc-protected amino acid in the desired sequence.

-

Cleavage and Final Deprotection

-

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

-

Protocol:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the peptide-resin with a strong acid cleavage cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), containing scavengers (e.g., anisole, thioanisole) to prevent side reactions.[1]

-

After the cleavage reaction (typically 1-2 hours at 0°C for HF), evaporate the strong acid.

-

Precipitate the crude peptide with cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether.

-

Dry the crude peptide under vacuum.

-

Purification

-

Objective: To purify the crude peptide.

-

Protocol:

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Applications in Drug Development

The unique structural features of H-Lys(Boc)-NH2.HCl make it a valuable tool in the synthesis of complex and therapeutically relevant peptides.

Synthesis of Bioactive Peptides

Many naturally occurring and synthetic bioactive peptides possess a C-terminal amide, which often enhances their biological activity and stability against enzymatic degradation. H-Lys(Boc)-NH2.HCl serves as an ideal starting material for the synthesis of such peptides. The ε-amino group of the lysine side chain, protected by the Boc group, can be deprotected at a later stage for further modifications if required.

Bioconjugation and Linker Chemistry

The lysine side chain is a common site for bioconjugation, allowing for the attachment of various moieties to a peptide backbone.[8] By incorporating H-Lys(Boc)-NH2.HCl into a peptide sequence, the ε-amino group can be selectively deprotected on-resin to attach linkers, fluorescent labels, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs) and other targeted therapies.[11]

Synthesis of Stapled and Constrained Peptides

Peptide stapling is a strategy to constrain a peptide in its bioactive conformation, often an α-helix, by covalently linking the side chains of two amino acids.[12] This modification can enhance the peptide's target affinity, cell permeability, and proteolytic resistance.[13] Lysine residues are frequently used as one of the anchor points for stapling, often in combination with other amino acids like aspartic acid or glutamic acid to form a lactam bridge.[14] The use of orthogonally protected lysine derivatives, such as those that can be synthesized from H-Lys(Boc)-NH2.HCl, is crucial for achieving site-selective stapling.

Development of GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. The synthesis of long-acting GLP-1 analogs often involves the modification of a lysine side chain with a fatty acid moiety to promote binding to albumin and extend the half-life.[15] Boc-SPPS has been employed in the synthesis of GLP-1 analogs, where a Boc-protected lysine is incorporated at the desired position for subsequent lipidation.

Signaling Pathways

It is important to note that H-Lys(Boc)-NH2.HCl itself is a protected amino acid and does not have inherent biological activity or a direct role in signaling pathways. Its significance lies in its utility as a building block for the synthesis of larger, biologically active peptides. The final peptide, containing the lysine residue derived from H-Lys(Boc)-NH2.HCl, may then interact with specific receptors or enzymes to modulate signaling pathways. For example, a synthesized GLP-1 analog will activate the GLP-1 receptor, a G-protein coupled receptor, leading to downstream signaling events that regulate glucose metabolism.

Diagram of a Potential Application Workflow

Conclusion

H-Lys(Boc)-NH2.HCl is a versatile and indispensable reagent for researchers and professionals in the field of peptide chemistry and drug development. Its well-defined chemical properties and its role as a key building block in Boc-SPPS enable the synthesis of a wide array of complex peptides with therapeutic potential. A thorough understanding of the experimental protocols for its use and its diverse applications in bioconjugation, peptide stapling, and the synthesis of bioactive peptides is crucial for advancing the development of next-generation peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to H-Lys(Boc)-NH2 HCl: Chemical Properties and Applications

Introduction

Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride, commonly abbreviated as H-Lys(Boc)-NH2 HCl, is a pivotal protected amino acid derivative used extensively in the fields of peptide chemistry, drug discovery, and biotechnology. As a derivative of L-lysine, it features a tert-butyloxycarbonyl (Boc) protecting group on the side-chain (ε-amino) amine and an amide at the C-terminus. The hydrochloride salt form enhances its stability and solubility, making it a versatile building block for both solid-phase and solution-phase peptide synthesis.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and experimental protocols for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental settings.

General Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanamide;hydrochloride | |

| Synonyms | Nε-Boc-L-lysinamide hydrochloride, L-Lys(Boc)-NH2 HCl | [2] |

| CAS Number | 112803-72-2 | [2] |

| Molecular Formula | C₁₁H₂₄ClN₃O₃ | [3] |

| Molecular Weight | 281.78 g/mol | [3][4] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCC--INVALID-LINK--C(N)=O.Cl | [3] |

| InChI Key | BVWRJFHMGKKDQR-QRPNPIFTSA-N | [3] |

Physical and Chemical Data

| Property | Value | Reference |

| Appearance | Solid / Powder | [3] |

| Solubility | Soluble in various reaction conditions due to the hydrochloride salt form. | [1] |

| Stability | Stable under normal conditions. | [5] |

| Storage Temperature | Recommended 2-8°C, store under inert gas. Keep in a dry, cool, and well-ventilated place. | [1][6][7] |

Chemical Structure and Visualization

The molecular structure of this compound is fundamental to its reactivity and function in peptide synthesis. The Boc group on the ε-amino function prevents unwanted side reactions during peptide bond formation.[1]

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a critical reagent for introducing a C-terminal lysine amide into a peptide sequence. In Solid-Phase Peptide Synthesis (SPPS), the process begins with a resin, and amino acids are sequentially added. The Boc group on the lysine side chain ensures that only the α-amino group participates in peptide bond formation.[1]

The general workflow for incorporating H-Lys(Boc)-NH2 into a peptide chain via SPPS is outlined below. This process involves the deprotection of the N-terminal protecting group (e.g., Fmoc) of the growing peptide chain, followed by the coupling of the next protected amino acid.

Caption: Workflow for incorporating a protected amino acid in SPPS.

General Synthesis Protocol for Protected Lysine Derivatives

The synthesis of protected amino acids like this compound generally involves the selective protection of the amino groups of L-lysine. A representative procedure for synthesizing a Boc-protected lysine derivative is described below, based on protocols for similar compounds.[8]

-

Dissolution: Dissolve lysine hydrochloride in deionized water and cool the solution in an ice-water bath.

-

Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃), to the solution.[8]

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a solvent like dioxane dropwise while stirring. This reaction selectively protects the ε-amino group.[8]

-

Reaction: Allow the mixture to stir at room temperature for approximately 24 hours.[8]

-

Purification:

-

Wash the mixture with a non-polar solvent like diethyl ether to remove unreacted (Boc)₂O.[8]

-

Adjust the pH to acidic (pH 2-3) using dilute hydrochloric acid.[8]

-

Extract the product with an organic solvent such as ethyl acetate.[8]

-

Dry the organic phase with a drying agent like magnesium sulfate (MgSO₄).[8]

-

-

Isolation: Concentrate the solution and dry it under a vacuum to obtain the final product as a solid.[8]

The logical flow of this synthesis is illustrated in the diagram below.

Caption: General synthesis pathway for a Boc-protected lysine derivative.

Spectroscopic Data (Predicted)

¹H NMR (Proton NMR)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (C(CH₃)₃) | ~1.4 | Singlet | 9H |

| Lysine β, γ, δ-CH₂ | ~1.3 - 1.9 | Multiplets | 6H |

| Lysine ε-CH₂ | ~3.0 - 3.1 | Multiplet | 2H |

| Lysine α-CH | ~3.5 - 3.8 | Triplet | 1H |

| Side Chain NH (Boc) | ~6.7 - 7.0 | Broad Singlet | 1H |

| Amide NH₂ | ~7.2 - 7.8 | Broad Singlets | 2H |

| α-Amino NH₂ | ~8.0 - 8.5 | Broad Singlet | 2H |

¹³C NMR (Carbon NMR)

| Carbon | Chemical Shift (δ, ppm) |

| Boc (CH₃) | ~28 |

| Lysine γ-C | ~29 |

| Lysine δ-C | ~32 |

| Lysine β-C | ~40 |

| Lysine ε-C | ~54 |

| Lysine α-C | ~79 |

| Boc C(CH₃)₃ | ~156 |

| Boc C=O | ~175 |

| Amide C=O | ~175 |

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

| Aspect | Guideline | Reference |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses, gloves, and clothing. Use a NIOSH/MSHA-approved respirator if dust formation is likely. | [5] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid creating dust. Ensure adequate ventilation. | [5][6] |

| Storage | Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area. Store under an inert gas. | [1][5][6] |

| Incompatible Materials | Strong oxidizing agents. | [5] |

| Stability | The compound is stable under normal storage and handling conditions. | [5] |

| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. | [5] |

Conclusion

This compound is an indispensable reagent in modern peptide chemistry. Its unique structure, with a protected side chain and an amidated C-terminus, provides chemists with a reliable building block for constructing complex peptides with specific functionalities. Understanding its chemical properties, synthesis, and proper handling is crucial for its effective application in research and development, particularly in the synthesis of peptide-based therapeutics and biomaterials.[1]

References

- 1. H-Lys(Z)-NH2.HCl [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. H-Lys(Boc)-NH2 hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. H-Lys(Boc)-OH - Safety Data Sheet [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to H-Lys(Boc)-NH2·HCl: Structure, Function, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys(Boc)-NH2·HCl, or Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride, is a pivotal amino acid derivative employed in synthetic peptide chemistry. Its unique structural characteristics, featuring a protected side chain and a C-terminal amide, make it an indispensable building block for the solid-phase peptide synthesis (SPPS) of a wide array of therapeutic and research peptides. This technical guide provides a comprehensive overview of the structure, function, and practical application of H-Lys(Boc)-NH2·HCl, with a focus on its role in the development of peptide-based therapeutics.

Core Concepts: Structure and Physicochemical Properties

H-Lys(Boc)-NH2·HCl is a salt of the L-lysine amino acid where the ε-amino group of the side chain is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is an amide. The hydrochloride salt form enhances its stability and solubility in common organic solvents used in peptide synthesis.

Physicochemical Data

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₂₄ClN₃O₃ | [1][2] |

| Molecular Weight | 281.78 g/mol | [1][3] |

| CAS Number | 112803-72-2 | [2][3] |

| Appearance | White to off-white solid | [1] |

| SMILES | CC(C)(C)OC(=O)NCCCC--INVALID-LINK--C(N)=O.Cl | [1] |

| InChI Key | BVWRJFHMGKKDQR-QRPNPIFTSA-N | [1] |

| Storage Temperature | 2-8°C |

Function in Peptide Synthesis: The Boc Protection Strategy

The primary function of H-Lys(Boc)-NH2·HCl is to serve as a protected amino acid building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group on the lysine side chain is acid-labile, offering temporary protection to the reactive ε-amino group during peptide chain elongation. This prevents unwanted side reactions and ensures the correct peptide sequence is assembled.

The C-terminal amide is a crucial feature of many biologically active peptides, including numerous peptide hormones. This modification often enhances the peptide's stability against enzymatic degradation by exopeptidases and can also improve its binding affinity to its target receptor.

The Boc-SPPS Workflow for Peptide Amides

The synthesis of a peptide with a C-terminal amide using H-Lys(Boc)-NH2·HCl typically follows the Boc-SPPS strategy on a suitable resin, such as a 4-methylbenzhydrylamine (MBHA) resin. The general cycle involves the following steps:

-

Deprotection: Removal of the Nα-Boc protecting group from the growing peptide chain using an acid, typically trifluoroacetic acid (TFA).

-

Neutralization: Neutralization of the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA).

-

Coupling: Activation of the carboxyl group of the incoming Boc-protected amino acid and its subsequent coupling to the free N-terminus of the peptide chain.

-

Washing: Thorough washing of the resin to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence. The use of H-Lys(Boc)-NH2·HCl is for the incorporation of a lysine residue within the peptide chain. For a peptide ending with a lysine amide, a resin pre-loaded with H-Lys(Boc)-NH2 would be used, or it would be the first amino acid coupled to an amide-generating resin like MBHA.

Experimental Protocols

General Protocol for Boc-SPPS of a Peptide Amide on MBHA Resin

This protocol outlines the manual synthesis of a generic peptide amide using Boc-protected amino acids, including H-Lys(Boc)-NH2·HCl.

1. Resin Preparation and Swelling:

-

Place the MBHA resin (typically 0.5-1.0 mmol/g substitution) in a reaction vessel.

-

Wash the resin with dichloromethane (DCM).

-

Swell the resin in DCM for 30-60 minutes.

2. First Amino Acid Coupling (if not pre-loaded):

-

Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the reaction vessel containing the resin.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

3. Peptide Chain Elongation (Iterative Cycle):

-

Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM, isopropanol, and then DCM.

-

Neutralization: Treat the resin with 10% DIEA in DCM for 5-10 minutes.

-

Washing: Wash the resin with DCM.

-

Coupling: Dissolve the next Boc-protected amino acid (e.g., H-Lys(Boc)-NH2·HCl, 3 equivalents) and HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to the reaction vessel, followed by the activated amino acid solution. Agitate for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat this cycle for all subsequent amino acids.

4. Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the dried peptide-resin with a cleavage cocktail, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours.[4]

-

Evaporate the cleavage reagent.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.[4]

5. Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Quantitative Data from SPPS

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency per Step | >99% | Can be monitored by the Kaiser (ninhydrin) test. |

| Overall Crude Peptide Yield | 50-80% | Highly dependent on peptide length and sequence. |

| Final Purity (after HPLC) | >95-98% | Dependent on the efficiency of the synthesis and purification. |

Application in Drug Development: Synthesis of GnRH Analogs

Gonadotropin-releasing hormone (GnRH) and its analogs are crucial in treating hormone-dependent diseases like prostate cancer and endometriosis. Many synthetic GnRH analogs are decapeptides with a C-terminal amide, which is essential for their biological activity.[4] The synthesis of these analogs often employs Boc-SPPS, where protected lysine derivatives like H-Lys(Boc)-NH2·HCl are incorporated into the peptide sequence.

For instance, the synthesis of a GnRH analog such as [D-Ala⁶, Pro⁹-NEt]-GnRH would involve the sequential coupling of Boc-protected amino acids onto a suitable resin, with a Boc-protected lysine derivative being used at the appropriate position if required by the sequence. The C-terminal ethylamide can be introduced by using an ethylamine-derivatized resin or through post-synthesis modification.

Visualizing the Workflow and Structure

H-Lys(Boc)-NH2·HCl Chemical Structure

Caption: 2D structure of H-Lys(Boc)-NH2·HCl.

Boc-SPPS Workflow for a Peptide Amide

Caption: General workflow for Boc-SPPS of a peptide amide.

Conclusion

H-Lys(Boc)-NH2·HCl is a cornerstone reagent for the synthesis of complex peptides with C-terminal amides, a critical modification for enhancing the therapeutic potential of many peptide drugs. A thorough understanding of its properties and the nuances of the Boc-SPPS methodology is essential for researchers and drug development professionals aiming to efficiently and effectively synthesize high-purity peptides for a range of applications, from basic research to clinical development. The protocols and data presented herein provide a solid foundation for the successful application of this versatile building block.

References

A Technical Guide to H-Lys(Boc)-NH2 HCl: A Cornerstone for Peptide and Conjugate Chemistry

For Researchers, Scientists, and Drug Development Professionals

H-Lys(Boc)-NH2 HCl, or Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, medicinal chemistry, and drug development. Its unique structure, featuring a free α-amino group, a C-terminal amide, and a Boc-protected ε-amino side chain, makes it a versatile building block for constructing complex peptides and bioconjugates. This guide provides an in-depth overview of its physicochemical properties, core applications, and detailed experimental protocols relevant to its use.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This quantitative data is essential for accurate experimental design, including molar calculations and characterization.

| Property | Value | Citation(s) |

| Molecular Weight | 281.78 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₂₄ClN₃O₃ (or C₁₁H₂₃N₃O₃ · HCl) | [1][2][4][6] |

| CAS Number | 112803-72-2 | [2][3][4] |

| Appearance | Solid / Powder | [1] |

| InChI Key | BVWRJFHMGKKDQR-QRPNPIFTSA-N | [1][6] |

| Canonical SMILES | Cl.CC(C)(C)OC(=O)NCCCC--INVALID-LINK--C(N)=O | [1][6] |

Core Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, enabling sequential and site-specific modifications.

-

Peptide Synthesis : It serves as an essential building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] The free α-amino group acts as a nucleophile for peptide bond formation, allowing for chain elongation. The C-terminal amide is a common feature in many biologically active peptides, providing resistance to carboxypeptidases and mimicking the native protein structure.

-

Chemical Linker Synthesis : The orthogonal protection strategy is key to its function as a linker. The α-amino group can be coupled to a molecule of interest (e.g., a targeting ligand). Subsequently, the Boc-protecting group on the side chain can be selectively removed under acidic conditions to reveal the ε-amino group, which can then be conjugated to a second molecule, such as a payload or drug. This is a foundational concept in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies.[7][]

-

Introduction of Functional Moieties : The lysine side chain is a common site for post-translational modifications. Using this compound allows for the precise introduction of a lysine residue where the side chain can later be deprotected and modified with labels, such as fluorophores, biotin, or polyethylene glycol (PEG), to study protein interactions or improve pharmacokinetic properties.

Key Experimental Protocols

Below are detailed methodologies for two common manipulations involving this compound: peptide coupling at the α-amino position and deprotection of the ε-amino side chain.

Protocol 1: Peptide Coupling with a Carboxylic Acid

This protocol describes a standard solution-phase coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to the free α-amino group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

-

This compound

-

N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq.)

-

EDC hydrochloride (1.2 eq.)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

-

0.1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.1 eq.) and the N-protected amino acid (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Add DIPEA (2.0 eq.) to the mixture to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC hydrochloride (1.2 eq.) to the stirring solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once complete, dilute the reaction mixture with DCM.

-

Wash the organic phase sequentially with 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude dipeptide.

-

Purify the product as needed, typically via flash column chromatography.

Protocol 2: Side-Chain Boc Deprotection

This protocol details the removal of the tert-Butoxycarbonyl (Boc) protecting group from the lysine side chain, exposing the ε-amino group for further conjugation.

Materials:

-

Boc-protected lysine derivative (e.g., the product from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylsilane (TES) or Anisole (as scavengers)

-

Saturated NaHCO₃ (aqueous)

-

Diethyl ether, cold

Procedure:

-

Dissolve the Boc-protected peptide in DCM in a round-bottom flask.

-

Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TES (v/v/v). Alternatively, a solution of TFA in DCM (e.g., 25-50%) can be used.[2][4] The choice depends on the acid sensitivity of other functional groups.

-

Add the deprotection cocktail to the dissolved peptide at room temperature and stir.

-

Monitor the reaction for 1-2 hours. The reaction progress can be checked by TLC or LC-MS.

-

Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation).

-

Precipitate the deprotected product by adding cold diethyl ether to the concentrated residue.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid product with cold diethyl ether to remove scavengers and residual acid.

-

Dry the final product under vacuum. The product will be the TFA salt; if the free amine is required, it can be obtained by neutralization (e.g., dissolving in a minimal amount of water and carefully adding saturated NaHCO₃) and subsequent extraction or purification.

Visualized Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of the molecular structure and its role in synthetic workflows.

References

- 1. H-Lys(Z)-NH2.HCl [myskinrecipes.com]

- 2. static.igem.org [static.igem.org]

- 3. peptide.com [peptide.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Lys(Boc)-NH2 HCl (CAS: 112803-72-2) for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Lys(Boc)-NH2 HCl (CAS Number: 112803-72-2), a critical building block in modern peptide synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and includes safety and handling information pertinent to a laboratory setting.

Core Compound Data

This compound, chemically known as Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride, is a protected amino acid derivative widely utilized in the fields of biochemistry and pharmaceutical research.[1] The tert-butoxycarbonyl (Boc) protecting group on the side-chain amine allows for the selective incorporation of lysine residues into peptide chains without unwanted side reactions.[1] Its hydrochloride salt form enhances solubility and stability, making it a preferred reagent in various synthetic applications.[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 112803-72-2 | [1][2] |

| Molecular Formula | C₁₁H₂₃N₃O₃ · HCl | [1][2] |

| Molecular Weight | 281.78 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 180 - 195 °C | [1] |

| Purity | ≥ 99.7% (chiral purity) | [1] |

| Optical Rotation | [α]²⁵_D_ = +16.5 ± 1.5° (c=1 in AcOH) | [1] |

| Storage Temperature | 0 - 8 °C | [1][3] |

Identification and Nomenclature

| Identifier | Value | References |

| Chemical Name | Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride | |

| Synonyms | L-Lys(Boc)-NH2·HCl, Ne-Boc-L-lysine amide hydrochloride | [1][2] |

| PubChem ID | 76420119 | [1] |

| MDL Number | MFCD00153446 | [1][2] |

Applications in Drug Development and Research

This compound is a fundamental component in the synthesis of peptides for therapeutic and research purposes. Its primary applications include:

-

Peptide Synthesis : It serves as a key building block for introducing lysine residues into peptides, particularly in the development of therapeutic proteins and biologics.[1]

-

Drug Development : The compound plays a significant role in pharmaceutical research by enabling the creation of drug candidates that target specific biological pathways.[1]

-

Bioconjugation : Researchers utilize this molecule for bioconjugation processes, which involve linking biomolecules to enhance drug delivery systems or create targeted therapies.[1]

-

Immunology Research : It is applied in the study of immune responses, aiding in the design of immunotherapeutic agents.[1]

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-based Solid-Phase Peptide Synthesis (SPPS). The following protocols detail the key steps in a typical manual Boc-SPPS cycle.

General Boc-SPPS Workflow

The Boc-SPPS methodology is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain attached to a solid support (resin).[4] The core principle relies on the use of an acid-labile Boc group for temporary Nα-amino protection and more stable, benzyl-based protecting groups for the amino acid side chains.[5]

Detailed Experimental Steps

Materials:

-

This compound

-

Appropriate resin (e.g., MBHA or BHA resin for C-terminal amides)[1]

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling agents (e.g., HBTU, HOBt)

-

Reaction vessel with a filter

-

Shaker or agitator

Protocol:

-

Resin Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add DCM to completely cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent by filtration.

-

-

Nα-Boc Deprotection:

-

To the swollen resin, add a solution of 50% TFA in DCM.

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[6]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[6]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3x) and then isopropanol (IPA) (2x) to remove residual TFA.[1]

-

-

Neutralization:

-

To the deprotected peptide-resin, add a solution of 5% or 10% DIEA in DCM or DMF.

-

Agitate the mixture for 1-2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step once more.

-

Wash the resin with DCM (3x) to remove excess DIEA.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete coupling.

-

-

Washing:

-

After a successful coupling, drain the reaction mixture.

-

Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Cleavage from MBHA Resin using HF:

-

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.

-

Preparation:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in the HF cleavage vessel.

-

Add a scavenger mixture to the vessel. A common scavenger is anisole (10% v/v).[6]

-

-

HF Cleavage:

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Distill a measured amount of anhydrous HF into the vessel (typically 10 mL per gram of resin).

-

Allow the reaction to proceed at 0°C for 45-60 minutes with stirring.[6]

-

-

Work-up:

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by filtration or centrifugation.

-

Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

-

Logical Relationship of Boc/Bzl Protection Strategy

The success of this synthesis relies on the differential acid lability of the protecting groups.

Safety and Handling

4.1. This compound:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid dust formation and inhalation.[3][7] Ensure adequate ventilation.[3]

-

Storage: Store in a cool (0-8 °C), dry, and well-ventilated place in a tightly sealed container.[1][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

4.2. Associated Reagents:

-

Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle in a fume hood with appropriate PPE.

-

Hydrogen Fluoride (HF): Extremely toxic and corrosive. Requires specialized equipment and training for safe handling.

-

Diisopropylethylamine (DIEA): Corrosive and flammable. Handle in a fume hood.

-

Hydrochloric Acid (HCl): The compound is a hydrochloride salt. Handle with care, as with all acidic compounds.[7][8]

Always consult the Safety Data Sheet (SDS) for each chemical before use for complete safety information.

Conclusion

This compound is an indispensable reagent for the synthesis of lysine-containing peptides. Its high purity and well-defined properties, combined with the robust and established protocols of Boc-SPPS, make it a reliable choice for researchers and drug developers. Adherence to the detailed experimental protocols and safety guidelines outlined in this guide will facilitate the successful and safe synthesis of target peptides for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. H-Lys(Boc)-OH - Safety Data Sheet [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chempep.com [chempep.com]

- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 8. nrs.objectstore.gov.bc.ca [nrs.objectstore.gov.bc.ca]

The Core of Lysine Protection: An In-depth Technical Guide to Boc-Protection

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of peptide-based therapeutics, the selective protection of amino acid functional groups is a cornerstone of success. Among these, the protection of lysine's ε-amino group is critical to prevent unwanted side reactions and ensure the correct peptide sequence. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for this purpose, valued for its stability and straightforward removal under specific acidic conditions. This guide provides a comprehensive overview of the Boc protection of lysine, including reaction mechanisms, detailed experimental protocols, and quantitative data.

The Chemistry of Boc Protection

The tert-butyloxycarbonyl (Boc) protecting group is introduced to the amino group of lysine via a nucleophilic attack on the carbonyl carbon of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting carbamate is stable under a variety of conditions, including basic and nucleophilic environments, making it an ideal protecting group in multi-step syntheses.[1]

The choice of which amino group of lysine to protect—the α-amino or the ε-amino group—is crucial and can be controlled by manipulating reaction conditions such as pH or by employing temporary protecting groups.[3][4] For instance, the α-amino and carboxyl groups can be temporarily chelated with copper(II) ions, directing the Boc protection to the ε-amino group.[3][5]

Quantitative Data on Boc Protection of Lysine

The efficiency of Boc protection is a key consideration in synthetic workflows. The following tables summarize quantitative data related to the yield and physicochemical properties of various Boc-protected lysine derivatives.

| Product Name | Reagents | Solvent(s) | Base | Typical Yield (%) | Reference(s) |

| Nα,Nε-Di-Boc-L-lysine | L-lysine hydrochloride, Di-tert-butyl dicarbonate | Dioxane, Water | Sodium hydroxide | 100% | [6] |

| Nα,Nε-Di-Boc-L-lysine | L-lysine hydrochloride, Di-tert-butyl dicarbonate | Dioxane, Water | Sodium bicarbonate | 85% | [7] |

| Nε-Boc-L-lysine | L-lysine hydrochloride, Di-tert-butyl dicarbonate, Copper(II) sulfate | Acetone, Water | Sodium bicarbonate | 94.2% (of copper complex) | [5] |

| Nα-Fmoc-Nε-Boc-L-lysine | H-Lys(Boc)-OH, Fmoc-OSU | Acetonitrile, Water | Sodium bicarbonate | ~90% | [8] |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Reference(s) |

| Nα-Boc-L-lysine | C₁₁H₂₂N₂O₄ | 246.30 | ~205 (decomposition) | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; less soluble in water. | [9][10][11] |

| Nε-Boc-L-lysine | C₁₁H₂₂N₂O₄ | 246.30 | 244 - 248 | Soluble in acetic acid. | [12] |

| Nα,Nε-Di-Boc-L-lysine | C₁₆H₃₀N₂O₆ | 346.42 | - | Soluble in chloroform, ether, ethyl acetate, and methanol. | [6] |

| Fmoc-Lys(Boc)-OH | C₂₁H₃₀N₂O₆ | 468.55 | - | - | [13][14] |

Experimental Protocols

Detailed and optimized experimental protocols are essential for the successful application of protecting groups. Below are representative protocols for the protection and deprotection of lysine with the Boc group.

Protocol 1: Synthesis of Nα,Nε-Di-Boc-L-lysine

This protocol describes the non-selective protection of both amino groups of lysine.

Materials:

-

L-lysine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

4 M Potassium bisulfate (KHSO₄) solution

Procedure:

-

Dissolve L-lysine hydrochloride in a 1:1 (v/v) mixture of 1,4-dioxane and water.[6]

-

Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution.[6]

-

Add a solution of di-tert-butyl dicarbonate (2.5-3 equivalents) in dioxane to the lysine solution.[6][7]

-

Stir the reaction mixture at room temperature overnight.[6]

-

Concentrate the mixture under reduced pressure to remove the dioxane.[6]

-

Acidify the aqueous solution to a pH of 1-2 with 4 M KHSO₄ solution.[6]

-

Extract the product with ethyl acetate (2x).[6]

-

Combine the organic phases and dry under reduced pressure to yield the product.[6]

Protocol 2: Selective Nε-Boc Protection of Lysine via Copper Chelation

This protocol allows for the selective protection of the ε-amino group.

Materials:

-

L-lysine hydrochloride

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Acetone

-

Water

-

Methanol

-

Ethyl acetate

-

8-Quinolinol

Procedure:

-

Dissolve L-lysine hydrochloride in 2 M aqueous NaHCO₃.[5]

-

Add a solution of CuSO₄·5H₂O in water to form the copper complex.[5]

-

Add additional NaHCO₃ followed by a solution of (Boc)₂O in acetone.[5]

-

Stir the reaction for 24 hours, then add methanol and continue stirring for another 12 hours.[5]

-

Add water and ethyl acetate and filter the resulting precipitate, which is the copper complex of Nε-Boc-L-lysine.[5]

-

To remove the copper, suspend the complex in water and add 8-quinolinol. Stir for 5 hours.[5]

-

Filter off the copper(II) 8-quinolinolate and wash with water. The filtrate contains the desired Nε-Boc-L-lysine.[5]

Protocol 3: Deprotection of Boc-Protected Lysine

This protocol describes the removal of the Boc group.

Materials:

-

Boc-protected lysine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

Procedure:

-

Dissolve the Boc-protected lysine in a mixture of TFA and DCM (e.g., 1:2 v/v).[15]

-

Stir the solution at room temperature for 1 hour.[15]

-

Evaporate the solvent and excess TFA under reduced pressure.[15]

-

Dissolve the residue in ethyl acetate and wash with 5% Na₂CO₃ solution until the aqueous layer is basic (pH 8-9).[15]

-

Remove the solvent by rotary evaporation to obtain the deprotected lysine.[15]

Visualizing the Workflow and Mechanisms

To further clarify the processes involved in Boc protection, the following diagrams illustrate the key chemical transformations and experimental workflows.

References

- 1. nbinno.com [nbinno.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]

- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 6. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. BOC-L-Lysine | Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 10. CAS 13734-28-6: α-tert-Butoxycarbonyl-L-lysine [cymitquimica.com]

- 11. epsilon-tert-Butyloxycarbonyl-lysine | C11H22N2O4 | CID 2733284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Boc-l-lys(ns)-oh (1301706-36-4) for sale [vulcanchem.com]

- 14. peptide.com [peptide.com]

- 15. static.igem.org [static.igem.org]

The Strategic Role of H-Lys(Boc)-NH2 HCl in Modern Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide chemistry, the precise assembly of amino acids into well-defined sequences is paramount for the synthesis of biologically active molecules. Among the arsenal of protected amino acids, H-Lys(Boc)-NH2 HCl emerges as a critical building block, particularly in the construction of peptides with C-terminal amides and specifically protected lysine residues. This technical guide provides an in-depth exploration of the role of this compound, encompassing its fundamental properties, applications in solid-phase and solution-phase peptide synthesis, and its importance in the development of therapeutic peptides.

Core Concepts: The Significance of Protection

The synthesis of peptides requires a strategic approach to protect reactive functional groups to ensure the formation of the correct peptide bonds. The lysine residue, with its primary amino group on the side chain (ε-amino), presents a particular challenge. Unprotected, this side chain can lead to undesired branching of the peptide chain.

This compound addresses this challenge through two key features:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group attached to the ε-amino group of lysine is a widely used acid-labile protecting group. Its steric bulk prevents the side chain from participating in peptide bond formation during synthesis. The Boc group is stable under the basic conditions often used for the deprotection of the α-amino group in Fmoc-based solid-phase peptide synthesis (SPPS), but it can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA), typically during the final cleavage step.

-

The C-Terminal Amide: The C-terminus of the lysine residue is an amide (-NH2) rather than a carboxylic acid. This is crucial for the synthesis of peptide amides, which are common in naturally occurring peptides and often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts.

-

The Hydrochloride Salt: The hydrochloride (HCl) salt form enhances the stability and solubility of the amino acid derivative, facilitating its handling and use in synthesis protocols.

Quantitative Data in Peptide Synthesis

The efficiency of peptide synthesis is evaluated through several quantitative parameters. The following table summarizes typical yields and purities associated with solid-phase peptide synthesis (SPPS) utilizing Boc-protected amino acids. While specific values can vary depending on the peptide sequence and synthesis conditions, these provide a general benchmark.

| Parameter | Expected Value | Notes |

| Resin Substitution | 0.4 - 0.8 mmol/g | Lower substitution is often preferred for longer or more complex peptides to minimize steric hindrance. |

| Coupling Efficiency (Standard Amino Acid) | >99% | Monitored by qualitative tests like the Kaiser test after each coupling step. |

| Coupling Efficiency (Bulky/Protected Residue) | 90-95% | May necessitate double coupling or extended reaction times, especially for sterically hindered residues like Boc-protected lysine.[1] |

| Overall Crude Peptide Yield | 50 - 70% | Highly dependent on the length of the peptide and the number of challenging coupling steps.[1] |

| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification via techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) is essential to remove deletion and other truncated sequences.[1] |

| Final Purified Peptide Yield | 15 - 30% | This reflects the losses incurred during the multi-step purification process.[1] |

Experimental Protocols

Detailed methodologies are critical for reproducible success in peptide synthesis. Below are representative protocols for the incorporation of a Boc-protected lysine residue in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of a Lysine-Containing Peptide Amide

This protocol outlines the manual synthesis of a model tripeptide, Ala-Lys(Boc)-Phe-NH2, on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Phe-OH

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS)

-

Water

-

DMF

-

Diethyl ether

Procedure:

-

Resin Swelling and Preparation:

-

Place Rink Amide resin in a reaction vessel.

-

Wash with DMF (3x), DCM (3x), and then DMF (3x) to swell the resin.

-

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF (5x).

-

In a separate vessel, dissolve Fmoc-Phe-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash with DMF (3x) and DCM (3x).

-

-

Second Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

-

Deprotect the N-terminal Fmoc group of the resin-bound phenylalanine with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF (5x).

-

Activate Fmoc-Lys(Boc)-OH (3 eq.) with HOBt (3 eq.) and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash with DMF (3x) and DCM (3x).

-

-

Third Amino Acid Coupling (Fmoc-Ala-OH):

-

Repeat the deprotection and coupling steps with Fmoc-Ala-OH.

-

-

Final Fmoc Deprotection:

-

Remove the N-terminal Fmoc group from alanine with 20% piperidine in DMF for 20 minutes.

-

Wash with DMF (5x), DCM (5x), and dry the resin under vacuum.

-

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final peptide.

-

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a tripeptide amide.

Solution-Phase Synthesis of a Dipeptide

This protocol outlines the synthesis of a dipeptide, for instance, coupling an N-terminally protected amino acid with this compound.

Materials:

-

Boc-Ala-OH

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

1M HCl solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Activation of Boc-Ala-OH:

-

Dissolve Boc-Ala-OH (1 eq.) and a coupling agent like HATU (1 eq.) in DCM.

-

Cool the solution to 0°C.

-

-

Coupling Reaction:

-

In a separate flask, dissolve this compound (1 eq.) in DCM and add DIPEA (2.2 eq.) to neutralize the hydrochloride and for the coupling reaction.

-

Add the activated Boc-Ala-OH solution to the H-Lys(Boc)-NH2 solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude protected dipeptide.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Solution-phase synthesis workflow for a protected dipeptide.

Role in the Synthesis of Biologically Active Peptides and Signaling Pathways

This compound and its analogs are instrumental in the synthesis of a vast array of biologically active peptides that play crucial roles in cellular signaling. The lysine residue itself is often critical for the function of these peptides. Its positively charged side chain at physiological pH can mediate interactions with negatively charged molecules like DNA, RNA, and cell membranes.

A prominent example is the synthesis of cell-penetrating peptides (CPPs). These are short peptides, rich in cationic residues like lysine and arginine, that can traverse cellular membranes and deliver various molecular cargo (from small molecules to large proteins) into cells. Penetratin, a well-studied CPP with the sequence RQIKIWFQNRRMKWKK, contains four lysine residues.[2] The synthesis of such peptides relies on the use of appropriately protected lysine derivatives to ensure the correct sequence and prevent side reactions.

The ability to synthesize CPPs and other lysine-containing peptides has profound implications for drug development and research into cellular signaling. By delivering bioactive molecules to intracellular targets, researchers can modulate signaling pathways that are otherwise difficult to access.

Caption: Logical flow from this compound to modulation of intracellular signaling.

Conclusion

This compound is a cornerstone reagent in modern peptide chemistry. Its carefully designed structure, featuring a selectively protected lysine side chain and a C-terminal amide, provides chemists with the precision required to synthesize complex and biologically relevant peptides. From enabling the construction of peptide amides with enhanced stability to facilitating the creation of sophisticated drug delivery vehicles like cell-penetrating peptides, the strategic use of this compound is indispensable for advancing research and development in the fields of medicine, biology, and materials science. The detailed protocols and quantitative understanding of its application are essential for any professional working at the forefront of peptide science.

References

Navigating the Safe Handling of H-Lys(boc)-NH2 HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for H-Lys(boc)-NH2 HCl (Nε-tert-Butoxycarbonyl-L-lysinamide hydrochloride). As a crucial building block in peptide synthesis and drug development, understanding its safety profile is paramount for ensuring a safe laboratory environment and the integrity of research outcomes.

Physicochemical and Safety Data at a Glance

The following tables summarize the key quantitative data for this compound and related compounds. It is critical to note that where specific data for the hydrochloride salt of H-Lys(boc)-NH2 is unavailable, information from similar compounds is provided as a prudent guideline.

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| Chemical Name | Nε-tert-Butoxycarbonyl-L-lysinamide hydrochloride | - |

| Synonyms | H-Lys(Boc)-NH2·HCl, Boc-Lys-NH2·HCl | - |

| CAS Number | 112803-72-2 | [1] |

| Molecular Formula | C₁₁H₂₄ClN₃O₃ | |

| Molecular Weight | 281.78 g/mol | |

| Appearance | Solid, powder | |

| Melting Point | Not available | Data for H-Lys(Boc)-OH: 250 °C[1] |

| Boiling Point | Not available | Data for H-Lys(Z)-NH2·HCl: 527.1°C at 760 mmHg |

| Solubility | Not available | General guidance suggests solubility in water. |

| Flash Point | Not applicable |

Table 2: Hazard Identification and Classification *

| Hazard Class | Classification | Precautionary Statements |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P321, P332+P313, P362 |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

*Based on GHS classifications for similar compounds like Boc-Lys(Fmoc)-OH. Specific GHS classification for this compound is not available.[1]

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict experimental protocols is essential when working with this compound. The following sections detail the recommended procedures for handling, storage, and disposal.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

-

Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a fume hood or an exhaust ventilation system is required.[1]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator (e.g., N95 or P1 for dusts) should be used.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Temperature: Store in a cool, dry, and well-ventilated place.[1] Recommended storage temperature is often between 2-8°C.[1] Some sources suggest storage at 0°C.[1]

-

Container: Keep the container tightly closed.[1]

-

Incompatible Materials: Avoid strong oxidizing agents.

-

Stability: The compound is generally stable under recommended storage conditions.

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the powder from spreading or entering drains.

-

Cleanup: Carefully sweep or scoop up the spilled material. Avoid generating dust. Place the material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly.

First-Aid Measures

In case of exposure, immediate action is necessary.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Hierarchy of Safety Controls

A systematic approach to minimizing risk involves implementing a hierarchy of controls. This logical framework prioritizes the most effective measures.

Toxicological and Ecological Information

-

Toxicological Data: Specific toxicological data for this compound is not available. For the related compound L-Lysine hydrochloride, the oral LD50 in rats is 10,600 mg/kg, indicating low acute toxicity. However, the Boc-protected amide may have a different toxicological profile. The hazards identified for similar compounds suggest it may be harmful if swallowed and cause skin, eye, and respiratory irritation.

-

Ecological Information: No specific ecological data is available for this compound. It is good practice to prevent the release of any chemical into the environment.

Conclusion

While this compound is a valuable reagent, its handling requires a diligent and informed approach to safety. By understanding its properties, implementing robust engineering controls, using appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize risks and ensure a safe working environment. Always consult the most up-to-date safety information from your supplier before use and adhere to your institution's safety protocols.

References

In-Depth Technical Guide to the Storage and Handling of H-Lys(boc)-NH2 HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions, stability, and handling procedures for N-α-tert-Butoxycarbonyl-L-lysinamide hydrochloride (H-Lys(boc)-NH2 HCl). Adherence to these guidelines is critical for maintaining the compound's purity, and activity, and ensuring the reliability of experimental outcomes.

Recommended Storage Conditions: A Comparative Overview

The recommended storage temperature for this compound varies among suppliers, likely reflecting different considerations for short-term versus long-term stability. The hydrochloride salt form enhances solubility in aqueous solutions, while the Boc protecting group is sensitive to acidic conditions and elevated temperatures. Below is a summary of storage recommendations from various sources.

| Storage Temperature Range | Frequency of Recommendation | Representative Sources |

| ≤ -15°C | High | Chem-Impex, Bachem Products[1] |

| 0°C | Medium | ECHEMI[2] |

| 2°C to 8°C | High | Iris Biotech GmbH, Chem-Impex |

| Room Temperature | Low | ECHEMI (ventilated place)[2] |

| Cool, Dry Place | General Guideline | Cole-Parmer, Carl ROTH |

For long-term storage, maintaining the compound at -15°C or below is the most conservative and recommended approach to minimize degradation. For short-term use, refrigeration at 2°C to 8°C is generally acceptable. Storage at room temperature should be avoided for extended periods, especially in humid environments.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, which can lead to its cleavage and the formation of the unprotected lysinamide. While stable under basic and nucleophilic conditions, exposure to strong acids or prolonged exposure to even mild acidic conditions can compromise the integrity of the compound.

Additionally, as a hygroscopic solid, this compound is susceptible to degradation through hydrolysis, particularly in the presence of moisture. Elevated temperatures can accelerate both the acid-catalyzed deprotection and hydrolysis. The primary degradation pathway for similar compounds is the hydrolysis of the peptide bond, which would break down the molecule into its constituent amino acids.

The following diagram illustrates the relationship between environmental factors and the stability of this compound.

Caption: Logical workflow for maintaining the stability of this compound.

Experimental Protocol: Forced Degradation Study for Stability Assessment

To quantitatively assess the stability of this compound and determine its shelf-life under various conditions, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that accelerate degradation.

Objective: To identify potential degradation products and determine the degradation kinetics of this compound under thermal, hydrolytic, and photolytic stress.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile, and methanol

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H2O2), 3%

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC system with a UV detector and a mass spectrometer (LC-MS)

-

Photostability chamber

-

Temperature-controlled oven and water bath

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in PBS (pH 7.4) at a concentration of 1 mg/mL.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL and incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 to a final concentration of 0.1 mg/mL and store at room temperature, protected from light.[3]

-

Thermal Degradation: Incubate the stock solution at 60°C.[3]

-

Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.[3]

-

Control Sample: Store the stock solution at 4°C, protected from light.[3]

-

-

Time Points:

-

Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acidic and basic samples before analysis.[3]

-

-

LC-MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 30 minutes).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 210-220 nm and MS detection to identify the mass of the parent compound and any degradation products.[3]

-

-

Data Analysis:

-

Quantify the peak area of the parent compound at each time point.

-

Calculate the percentage of degradation.

-

Identify the mass of the degradation products using the MS data to propose degradation pathways.[3]

-

Best Practices for Handling and Storage

-

Hygroscopicity: this compound is hygroscopic. Always handle in a dry, inert atmosphere (e.g., a glove box) and store in a desiccator.

-

Light Sensitivity: While not explicitly stated for this specific compound, many amino acid derivatives are light-sensitive. It is prudent to store the compound in an amber vial and in the dark.

-

Container: Use a tightly sealed container to prevent moisture ingress.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

General Handling: Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science and drug development, the precise assembly of amino acids into well-defined sequences is paramount. This in-depth technical guide delves into the fundamental principles of using protected amino acids, a cornerstone of modern peptide synthesis. We will explore the strategic use of protecting groups to prevent unwanted side reactions and enable the controlled, stepwise construction of complex peptide chains. This guide provides a comprehensive overview of the major protection strategies, detailed experimental protocols, and the chemical logic that underpins these powerful synthetic tools.

The Imperative for Protection in Peptide Synthesis